1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol
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Overview
Description
1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylacetonitrile with a suitable pyridine derivative under acidic or basic conditions to form the desired fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the furan or pyridine rings.
Scientific Research Applications
1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or other non-covalent interactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound has a similar fused ring system but differs in the position of the furan and pyridine rings.
1-(Pyridin-3-yl)ethan-1-ol: This compound features a pyridine ring but lacks the fused furan ring.
Uniqueness
1-(Furo[3,2-c]pyridin-2-yl)ethan-1-ol is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. The presence of both furan and pyridine rings in a fused system provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-furo[3,2-c]pyridin-2-ylethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-4-7-5-10-3-2-8(7)12-9/h2-6,11H,1H3 |
InChI Key |
RXSXOEAVQBGCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CN=C2)O |
Origin of Product |
United States |
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